Product packaging for Ethyl 3-cyclohexyl-3-oxopropanoate(Cat. No.:CAS No. 15971-92-3)

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No.: B094440
CAS No.: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
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Description

Contextualization within β-Keto Ester Chemistry Research

Ethyl 3-cyclohexyl-3-oxopropanoate belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis. The presence of the cyclohexyl group provides steric bulk, which can influence the compound's reactivity and its interactions with enzymes and receptors.

β-Keto esters are widely utilized in both medicinal and materials chemistry. Their chemical versatility allows for a variety of reactions, including:

Alkylation: The acidic α-proton can be removed to form an enolate, which can then be alkylated.

Acylation: Similar to alkylation, acylation can occur at the α-position.

Decarboxylation: Heating a β-keto ester often leads to the loss of the ester group as carbon dioxide, forming a ketone.

Reduction: The ketone can be reduced to an alcohol.

Cyclization Reactions: They are key precursors in the synthesis of various heterocyclic compounds.

Overview of Scholarly Investigations Pertaining to this compound

Scholarly research on this compound has explored its synthesis, reactivity, and application as a building block for more complex molecules. The compound, with the chemical formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol , is a subject of interest in various chemical databases and has been cited in patents. nih.govsigmaaldrich.com Its synthesis and reactions are fundamental topics in organic chemistry research, providing a platform for developing new synthetic methodologies and novel compounds.

Physicochemical Properties of this compound

Property Value
CAS Number 15971-92-3
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
IUPAC Name This compound
Physical Form Liquid
Purity Typically ≥97%

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry Research

The importance of this compound stems from its utility as a versatile starting material in the synthesis of a wide range of organic compounds, some of which have shown potential in medicinal applications.

This compound serves as a key building block in the synthesis of more complex organic molecules. Its inherent reactivity allows for various chemical transformations, including oxidation to form cyclohexyl ketones or carboxylic acids, and reduction to yield cyclohexyl alcohols. Furthermore, the cyclohexyl ring can undergo substitution reactions to introduce different functional groups, leading to a diverse array of substituted cyclohexyl derivatives.

One notable reaction is its use in the synthesis of Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate, a Wittig reagent precursor. This highlights its role in olefination reactions, a fundamental process in organic synthesis for creating carbon-carbon double bonds. chemscene.com

The core structure of this compound provides a scaffold for the synthesis of new derivatives with potential biological activity. By modifying its structure, chemists can create libraries of related compounds for screening in various biological assays. This approach is central to drug discovery and development.

For instance, β-keto esters are precursors to thiazole (B1198619) derivatives, a class of heterocyclic compounds known for their wide range of biological activities. nih.gov The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov Modified versions of this synthesis can utilize β-keto esters as starting materials to produce functionalized thiazoles. nih.gov While direct examples of biologically active derivatives synthesized specifically from this compound are not extensively detailed in the provided search results, its classification as a β-keto ester strongly suggests its potential in this area of research. The compound itself can be used in studies of enzyme-catalyzed reactions and to investigate metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYASKBLHYSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295662
Record name ethyl 3-cyclohexyl-3-oxopropanoate
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-92-3
Record name 15971-92-3
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Record name ethyl 3-cyclohexyl-3-oxopropanoate
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Record name ethyl 3-cyclohexyl-3-oxopropanoate
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Reactivity and Mechanistic Investigations of Ethyl 3 Cyclohexyl 3 Oxopropanoate

Enol-Keto Tautomerism Studies in β-Keto Esters

β-Keto esters, including ethyl 3-cyclohexyl-3-oxopropanoate, exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. researchgate.netchemistrysteps.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. fiveable.me The equilibrium between the keto and enol forms can be influenced by various factors, including solvent polarity and the potential for intramolecular hydrogen bonding. chemistrysteps.comchemrxiv.org

In the case of this compound, the keto form is generally the major species. ntu.edu.sggoogle.com However, the presence of the enol tautomer is crucial for many of its reactions, as the enol form can act as a nucleophile. The formation of the enol can be catalyzed by either acid or base. chemistrysteps.com In some instances, the enol form can be stabilized through conjugation or intramolecular hydrogen bonding, although the latter is more significant in β-diketones. chemistrysteps.com

TautomerKey Structural FeatureRole in Reactivity
Keto FormContains a carbonyl group (C=O)Primarily acts as an electrophile at the carbonyl carbon.
Enol FormContains a hydroxyl group (-OH) bonded to a C=C double bondActs as a nucleophile at the α-carbon.

Nucleophilic and Electrophilic Reactivity Patterns

The dual functionality of β-keto esters like this compound allows them to exhibit both nucleophilic and electrophilic reactivity.

Electrophilic Reactivity: The carbonyl carbon of the ketone and the ester group are electrophilic centers, susceptible to attack by nucleophiles. pearson.comstackexchange.com The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. stackexchange.com This is because the lone pair of electrons on the oxygen atom of the ester group can delocalize through resonance, making the carbonyl carbon less electron-deficient. stackexchange.com

Nucleophilic Reactivity: The α-carbon, located between the two carbonyl groups, is acidic due to the electron-withdrawing nature of the adjacent carbonyls. Deprotonation of this carbon by a base generates an enolate ion, which is a potent nucleophile. fiveable.me This enolate can then react with various electrophiles.

The reactivity of β-keto esters can be analyzed using computational methods like Density Functional Theory (DFT) to understand their susceptibility to nucleophilic and electrophilic attack. nih.gov

Specific Reaction Pathways Explored for this compound

The unique reactivity of this compound has been harnessed in various synthetic transformations.

Aldol-Type Condensations and Their Decarboxylative Variants

This compound can participate in Aldol-type condensation reactions. In these reactions, the enolate of the β-keto ester acts as a nucleophile, attacking an aldehyde or ketone. This is a fundamental carbon-carbon bond-forming reaction.

A significant variation is the Claisen condensation, where an ester enolate reacts with another ester molecule. libretexts.org While not a direct Aldol (B89426) condensation, it is a closely related and fundamental reaction for β-keto ester synthesis. Subsequent hydrolysis and decarboxylation of the resulting β-keto acid is a common synthetic strategy to produce ketones. aklectures.com

Cyclization Reactions Involving the β-Dicarbonyl Moiety

The dicarbonyl functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic compounds through cyclization reactions. For instance, it has been used in the synthesis of substituted thiazoles and in intramolecular enolate alkylation reactions to form functionalized cyclopentanes. nih.govgoogleapis.com It is also a reactant in the synthesis of certain TAFIa (thrombin-activatable fibrinolysis inhibitor) inhibitors, where it undergoes a cyclization reaction. google.com

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with nitrogen-containing nucleophiles, such as amines and hydrazines, to form a variety of heterocyclic compounds. For example, its reaction with 5-amino-4H-1,2,4-triazole in acetic acid leads to the formation of 5-cyclohexyl- researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol. researchgate.net It has also been reacted with aniline (B41778) in the presence of a base to produce β-oxo-N-phenylcyclohexanepropanamide. biorxiv.orgresearchgate.netbiorxiv.org Another example is its reaction with 2-cyanoethanethioamide in the presence of potassium t-butoxide to form substituted pyridines. google.com

NucleophileReaction Product
5-Amino-4H-1,2,4-triazole5-Cyclohexyl- researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol researchgate.net
Anilineβ-Oxo-N-phenylcyclohexanepropanamide biorxiv.orgresearchgate.netbiorxiv.org
2-CyanoethanethioamideSubstituted Pyridine (B92270) google.com

Enzymatic Resolution and Hydrolysis Studies on Analogs

While specific enzymatic resolution data for this compound is not prevalent in the searched literature, the broader class of β-keto esters is a subject of enzymatic studies. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the transesterification of β-keto esters, a process that can be used for the kinetic resolution of racemic alcohols. google.com The enzymatic hydrolysis of β-keto esters is another area of interest, often serving as the initial step in the synthesis of valuable β-amino acids. researchgate.net These enzymatic methods offer mild and selective alternatives to traditional chemical transformations.

Stereochemical Control in Reactions of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For a compound such as this compound, which possesses multiple reactive sites, the ability to control the three-dimensional arrangement of atoms during a chemical transformation is of significant interest. The primary targets for stereochemical control in this molecule are the ketone and the α-carbon, which can both be converted into stereocenters.

While specific research on the stereochemical control in reactions involving this compound is not extensively documented in publicly available literature, the well-established chemistry of β-keto esters provides a strong basis for predicting the types of stereoselective transformations that could be successfully applied. The general strategies for achieving such control typically fall into three main categories: asymmetric reduction of the ketone, stereoselective alkylation of the α-carbon, and the use of chiral auxiliaries to direct reactions.

Asymmetric Reduction of the Ketone:

The reduction of the ketone in this compound would yield a β-hydroxy ester, a valuable chiral building block. The creation of a new stereocenter at the hydroxyl-bearing carbon can be achieved with high enantioselectivity using various methods.

Catalytic Asymmetric Transfer Hydrogenation: This method has proven effective for the enantioselective reduction of β-keto esters. organic-chemistry.orgacs.org Catalysts derived from transition metals like iridium, complexed with chiral ligands, can facilitate the transfer of hydrogen from a source such as formic acid or isopropanol (B130326) to the ketone. organic-chemistry.orgacs.org This approach is often lauded for its operational simplicity and the use of environmentally benign reagents. organic-chemistry.org For instance, a variety of β-keto esters have been successfully reduced to their corresponding β-hydroxy esters in excellent yields and high enantiomeric excesses using iridium(III) catalysts in water. organic-chemistry.orgacs.org

Biocatalytic Reduction: Enzymes, particularly dehydrogenases/reductases from microorganisms like Saccharomyces cerevisiae (baker's yeast) or specifically isolated enzymes, are powerful tools for the asymmetric reduction of ketones. nih.govscielo.bracs.org These biocatalysts can exhibit high enantioselectivity, often favoring one enantiomer of the resulting alcohol. nih.govacs.org The stereochemical outcome can sometimes be influenced by modifying the yeast strain or the specific enzyme used. acs.org The reduction of various β-keto esters using whole-cell biotransformations has been shown to produce chiral β-hydroxy esters with high enantiomeric excess. scielo.br

Stereoselective Alkylation of the α-Carbon:

Introduction of a substituent at the α-carbon of this compound would generate a new stereocenter. Achieving control over the configuration of this center is a significant challenge, in part because the product can be prone to racemization. researchgate.netresearchgate.net

Phase-Transfer Catalysis: Asymmetric alkylation of cyclic β-keto esters has been successfully achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives. rsc.org This method avoids the use of transition metals and can provide products with high enantiopurity. rsc.org

Metal-Catalyzed Asymmetric Alkylation: Chiral copper complexes have been used to catalyze the asymmetric alkylation of β-keto esters with benzylic alcohols, proceeding through an SN1-type mechanism. thieme-connect.com This reaction is notable for generating only water as a byproduct. thieme-connect.com

Use of Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that can be temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. For this compound, a chiral alcohol could be used in place of ethanol (B145695) to form a chiral ester. This chiral auxiliary could then direct the stereochemistry of subsequent reactions, such as alkylation of the enolate. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides. wikipedia.org A similar strategy could be envisioned by first converting the ester of this compound to a chiral amide.

The following table summarizes the potential stereoselective reactions applicable to this compound based on established methods for analogous β-keto esters.

Reaction TypeMethodPotential Product StereochemistryReference
Asymmetric ReductionCatalytic Transfer Hydrogenation (e.g., with Ir catalyst)Enantiomerically enriched β-hydroxy ester organic-chemistry.orgacs.org
Asymmetric ReductionBiocatalysis (e.g., with yeast reductases)Enantiomerically enriched β-hydroxy ester nih.govscielo.bracs.org
Stereoselective AlkylationPhase-Transfer Catalysis (e.g., with cinchona derivatives)Enantiomerically enriched α-alkylated β-keto ester rsc.org
Stereoselective AlkylationMetal-Catalyzed (e.g., with Cu/BOX catalyst)Enantiomerically enriched α-alkylated β-keto ester thieme-connect.com
Directed ReactionUse of Chiral Auxiliary (e.g., chiral alcohol ester)Diastereomerically enriched products wikipedia.org

It is important to reiterate that while these methods are well-established for a range of β-keto esters, their specific application to this compound would require dedicated experimental investigation to determine yields, diastereoselectivities, and enantiomeric excesses.

Applications in Advanced Organic Synthesis and Material Science Research

Precursor Role in Complex Molecule Construction

The ability to participate in a wide array of chemical reactions makes ethyl 3-cyclohexyl-3-oxopropanoate a key precursor in the synthesis of more elaborate molecules, including those with significant biological or material properties.

β-Keto esters are renowned for their utility in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. This compound, with its characteristic structure, can serve as a foundational element in the creation of diverse heterocyclic systems.

One of the most prominent applications of β-keto esters is in the synthesis of pyrazoles . The Knorr pyrazole (B372694) synthesis, a classic method, involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. While specific literature examples detailing the use of this compound in this reaction are not extensively documented, its chemical nature suggests its suitability as a substrate. The reaction would proceed through the condensation of the hydrazine with the ketone carbonyl of the β-keto ester, followed by cyclization and dehydration to yield a pyrazole ring. The cyclohexyl substituent at the 3-position and the ester group at the 4-position of the resulting pyrazole would offer opportunities for further functionalization. Pyrazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.combeilstein-journals.org

Similarly, β-keto esters are crucial reactants in the synthesis of pyridines and pyrimidines . The Hantzsch pyridine (B92270) synthesis, for instance, is a multicomponent reaction that typically employs a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. nih.gov The Biginelli reaction is another powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea (B33335). mdpi.comnih.govnih.govsemanticscholar.org Although ethyl acetoacetate (B1235776) is the most commonly used β-keto ester in these reactions, the structural analogy suggests that this compound could be employed to introduce a cyclohexyl moiety into the resulting heterocyclic framework, thereby influencing the steric and electronic properties of the final molecule. The synthesis of dihydropyrimidines is of significant interest due to their diverse pharmacological activities. mdpi.com

While direct examples are sparse in readily available literature, the fundamental reactivity of this compound as a 1,3-dicarbonyl compound strongly supports its potential as a versatile precursor for a wide range of heterocyclic scaffolds.

The active methylene (B1212753) group flanked by two carbonyl groups in this compound provides a nucleophilic site for the formation of new carbon-carbon bonds, enabling the construction of polyfunctionalized acyclic and carbocyclic compounds.

Classic carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Michael addition are well-suited for β-keto esters. The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, leading to the formation of an α,β-unsaturated product after dehydration. The Michael addition, a conjugate addition reaction, involves the addition of the enolate of the β-keto ester to an α,β-unsaturated carbonyl compound.

While specific research detailing the use of this compound in these reactions is not widely reported, its participation would lead to the formation of molecules with increased complexity and multiple functional groups. For instance, a Knoevenagel condensation would introduce a new carbon-carbon double bond, while a Michael addition would create a 1,5-dicarbonyl compound. These products can then serve as intermediates for further transformations, such as cyclizations to form new ring systems. The cyclohexyl group would be retained throughout these transformations, imparting its specific steric and lipophilic character to the final polyfunctionalized molecule.

Development of New Synthetic Strategies Utilizing this compound

The unique properties of this compound can be harnessed to develop novel and efficient synthetic methodologies, particularly in the areas of asymmetric synthesis and multicomponent reactions.

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov β-Keto esters are excellent substrates for asymmetric transformations, particularly asymmetric reduction of the ketone functionality to produce chiral β-hydroxy esters.

While specific studies on the asymmetric reduction of this compound are not prevalent in the literature, related β-keto esters have been successfully reduced to their corresponding chiral β-hydroxy esters with high enantioselectivity using various catalytic systems. These methods often employ chiral metal catalysts or enzymes (biocatalysis). The resulting chiral β-hydroxy ester, with its cyclohexyl and ester functionalities, would be a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The development of efficient asymmetric methodologies for this specific substrate remains an area of potential research interest. researchgate.netresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. As mentioned earlier, β-keto esters are key components in several important MCRs.

The Hantzsch pyridine synthesis and the Biginelli reaction are prime examples of MCRs that utilize β-keto esters. nih.govmdpi.com The incorporation of this compound into these reactions would allow for the one-pot synthesis of complex heterocyclic structures bearing a cyclohexyl group. For example, a Biginelli reaction with this compound, an appropriate aldehyde, and urea would yield a dihydropyrimidine (B8664642) with a cyclohexyl substituent at the 4-position of the ring.

The exploration of this compound in these and other MCRs could lead to the discovery of novel molecular scaffolds with interesting biological or material properties. The steric bulk of the cyclohexyl group could influence the stereochemical outcome of the reaction and the properties of the resulting products. While the literature on the specific use of this compound in MCRs is limited, its potential as a versatile reactant in this field is undeniable.

Structure Activity Relationship Sar Studies of Ethyl 3 Cyclohexyl 3 Oxopropanoate Derivatives

Design and Synthesis of Analogs for Biological Evaluation

The rational design and synthesis of analogs are the foundational steps in probing the SAR of a lead compound. By systematically altering different parts of the ethyl 3-cyclohexyl-3-oxopropanoate molecule, researchers can map the chemical space required for specific biological activities.

A significant class of derivatives synthesized from β-keto esters like this compound are the triazolopyrimidinones. The synthesis is typically a multi-step process. The general approach involves an initial benzylation of the β-keto ester at the α-position. This is followed by a crucial cyclization reaction of the resulting benzylated β-keto ester with a substituted aminotriazole, such as 3,5-diaminotriazole. This final step, often conducted under high-temperature conditions using microwave irradiation, yields the core triazolopyrimidinone (B1258933) structure. This synthetic strategy allows for diversity by modifying the substituent on the benzyl (B1604629) group and the alkyl group (e.g., cyclohexyl) of the parent keto ester.

The synthesis of anilide derivatives from β-keto esters represents another avenue for structural modification. A general method for preparing anilides involves the reaction of an ethyl β-keto ester with an aromatic amine (aniline). This transformation can be achieved by refluxing the two reactants. The formation of the anilide versus a competing product, the crotonate, can be influenced by reaction conditions. It has been noted that both anilide and crotonate formations are reversible processes. For instance, an anilide can be converted to a crotonate by boiling with ethanol (B145695) and a drying agent.

Methodologies for Investigating Biological Activities of Derivatives

Once synthesized, the novel derivatives are subjected to a battery of biological assays to determine their activity profile. The choice of assay is dictated by the therapeutic area of interest.

The antimicrobial potential of new chemical entities is commonly assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely used technique for this purpose. nih.govfrontiersin.org In this assay, a two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a specific microorganism. frontiersin.org The plates are incubated under conditions suitable for microbial growth. The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, which can be assessed visually by observing the turbidity of the broth. nih.govfrontiersin.org This method allows for the quantitative measurement of a compound's bacteriostatic or fungistatic potency. nih.gov

For evaluating activity against Mycobacterium tuberculosis, the Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA), is a frequently employed screening method. nih.govfrontiersin.org This colorimetric assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye (Alamar Blue or resazurin) to a pink, fluorescent product (resorufin). In the assay, a suspension of M. tuberculosis (commonly the H37Rv or H37Ra strain) is added to microplate wells containing serial dilutions of the test compounds. nih.govnih.gov After a multi-day incubation period, the Alamar Blue solution is added to each well. nih.govfrontiersin.org A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies that the compound has inhibited bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change. frontiersin.org

Derivatives of this compound have been investigated as antagonists for chemokine receptors, which are implicated in inflammatory diseases. The evaluation of these compounds often involves competitive binding assays and functional assays. To determine a compound's binding affinity for a receptor like CCR2, a radioligand binding assay can be used. This involves incubating cell membranes expressing the receptor with a radiolabeled antagonist and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory concentration (IC₅₀) can be calculated, indicating the compound's affinity for the receptor.

Functional antagonism is often assessed using a β-arrestin recruitment assay. Activation of chemokine receptors by their natural ligands (chemokines) leads to the recruitment of β-arrestin to the receptor. Antagonists will block this interaction. In the assay, cells co-expressing the receptor and a β-arrestin fusion protein are stimulated with a chemokine in the presence of the test compound. The inhibition of β-arrestin recruitment is measured to determine the compound's functional potency as an antagonist.

Research into triazolopyrimidinone derivatives has shown that modifications to the R³ position, analogous to the cyclohexyl group in the parent structure, significantly impact activity at the CCR2 and CCR5 receptors. The data below illustrates the structure-activity relationship for a series of these derivatives.

Table 1: Biological Activity of Triazolopyrimidinone Derivatives at CCR2 and CCR5 Receptors This table presents the inhibitory activity (IC₅₀) of selected compounds against the CCR2 receptor and the percentage of inhibition at the CCR5 receptor at a 1 µM concentration.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 3-cyclohexyl-3-oxopropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different proton environments in the molecule. For the major keto-form in a deuterochloroform (CDCl₃) solvent, the spectrum shows a complex multiplet in the range of δ 1.17-1.40 ppm, which can be attributed to the eight protons of the cyclohexyl ring and the methyl protons of the ethyl group. rsc.org Another multiplet, observed between δ 1.65-1.90 ppm, corresponds to the remaining five protons of the cyclohexyl ring. A multiplet in the region of δ 2.42-2.50 ppm is assigned to the single proton at the α-position of the cyclohexyl ring. rsc.org A singlet at approximately δ 3.48 ppm corresponds to the two protons of the methylene (B1212753) group situated between the two carbonyl groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the distinct carbon environments. The spectrum for the keto-enol tautomers of this compound in CDCl₃ displays a series of signals. rsc.org Key resonances include those for the ethyl group carbons, the methylene carbon adjacent to the ester, the carbons of the cyclohexyl ring, and the two carbonyl carbons. The presence of multiple signals for certain carbon types is indicative of the keto-enol tautomerism exhibited by this β-keto ester. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (keto-form in CDCl₃)

Nucleus Chemical Shift (δ) in ppm Description Reference
¹H1.17-1.40 (m)8H, Cyclohexyl protons and ethyl CH₃ rsc.org
¹H1.65-1.90 (m)5H, Cyclohexyl protons rsc.org
¹H2.42-2.50 (m)1H, Cyclohexyl CH rsc.org
¹H3.48 (s)2H, -C(=O)CH₂C(=O)- rsc.org
¹³C14.13, 14.30Ethyl CH₃ rsc.org
¹³C25.50, 25.75, 28.20Cyclohexyl CH₂ rsc.org
¹³C43.55, 47.37, 50.88Methylene and Cyclohexyl CH rsc.org
¹³C61.25Ethyl OCH₂ rsc.org
¹³C167.49Ester C=O rsc.org
¹³C205.92Ketone C=O rsc.org

Note: The provided ¹³C NMR data reflects the complexity arising from keto-enol tautomerism, hence the multiple listed shifts for similar carbon environments.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the identity of this compound. It is also instrumental in monitoring the progress of chemical reactions involving this compound.

The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198, which corresponds to the molecular weight of the compound (C₁₁H₁₈O₃). rsc.orgnih.gov This provides direct evidence of the successful synthesis of the target molecule.

In the context of reaction monitoring, MS can be coupled with chromatographic techniques like GC (GC-MS) to analyze complex mixtures. This allows for the identification of reactants, products, and any byproducts or intermediates present in a reaction at various time points. For instance, in syntheses where this compound is a product, GC-MS can be used to track the consumption of starting materials and the formation of the desired ester, thereby enabling the optimization of reaction conditions. rsc.org

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value Reference
EI-MSMolecular Ion (M⁺)m/z 198 rsc.org
ComputedExact Mass198.1256 u nih.gov
ComputedMolecular Weight198.26 g/mol nih.gov

Chromatographic Methods (e.g., GC, HPLC, UPLC) for Purity and Reaction Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for the detailed analysis of reaction mixtures. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are commonly employed for these purposes. bldpharm.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds. It is well-suited for analyzing the purity of this compound and for monitoring the progress of reactions in which it is involved. rsc.org The retention time of the compound under specific GC conditions serves as an identifying characteristic, while the peak area can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for separating non-volatile or thermally sensitive compounds. bldpharm.com These methods can be used to determine the purity of this compound by separating it from any non-volatile impurities. Reverse-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier, is a common approach. sielc.com UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. bldpharm.comsielc.com These techniques are invaluable for quality control and for detailed reaction analysis in research and manufacturing settings.

Future Research Directions and Unexplored Potential of Ethyl 3 Cyclohexyl 3 Oxopropanoate

Emerging Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of β-keto esters like Ethyl 3-cyclohexyl-3-oxopropanoate is largely governed by the catalytic system employed. Future research will likely focus on developing novel catalysts that offer greater control over reaction outcomes, enabling transformations that are currently challenging or inefficient.

Palladium-based catalysts have shown significant promise in the chemistry of β-keto esters. capes.gov.br Research into palladium-catalyzed reactions of allylic esters of β-keto acids has demonstrated the generation of palladium enolates following decarboxylation. These intermediates can undergo a variety of transformations, including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and even intramolecular aldol (B89426) condensation and Michael additions under neutral conditions. capes.gov.br Future work could explore the application of these palladium-catalyzed decarboxylative strategies specifically to derivatives of this compound to create a range of novel cyclohexyl-containing ketones.

Environmentally benign catalysts are also a key area of interest. Boric acid, for example, has been successfully used for the transesterification of ethyl acetoacetate (B1235776) with various alcohols, offering a greener alternative to traditional methods. bldpharm.com Investigating the efficacy of boric acid and other green catalysts for the transesterification of this compound could lead to more sustainable processes for generating diverse ester derivatives.

Furthermore, other transition metal catalysts have shown effectiveness in synthesizing β-keto esters. Molybdenum(VI) dichloride dioxide and Niobium(V) chloride have been used to catalyze the condensation of aldehydes with ethyl diazoacetate to produce β-keto esters in high yields at room temperature. acs.org Exploring the use of such catalysts in reactions involving cyclohexanecarboxaldehyde (B41370) could provide more direct and efficient routes to this compound and its analogues. Photocatalytic systems, particularly those using visible light, also present a frontier for exploration. For instance, photocatalytic reactions of diazo compounds with allyl sulfides have been shown to proceed via youtube.comresearchgate.net-sigmatropic rearrangements, a transformation that could be adapted for novel functionalization of this compound derivatives. nih.gov

Catalyst SystemPotential TransformationResearch Focus for this compound
Palladium ComplexesDecarboxylative Allylation, Aldol Condensation, Michael AdditionSynthesis of novel α-functionalized cyclohexyl ketones. capes.gov.br
Boric AcidTransesterificationGreen synthesis of diverse ester derivatives of 3-cyclohexyl-3-oxopropanoic acid. bldpharm.com
Molybdenum/NiobiumCondensation ReactionsEfficient synthesis from cyclohexanecarboxaldehyde and ethyl diazoacetate. acs.org
Visible-light PhotocatalystsSigmatropic Rearrangements, C-H InsertionsNovel functionalizations and cascade reactions of derivatives. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov The integration of this compound into these modern synthetic workflows is a promising avenue for future research.

Automated synthesis platforms, which combine flow reactors with robotic handling and at-line analysis, can accelerate the discovery and optimization of new reactions and derivatives. A stopped-flow synthesis approach, which bridges batch and continuous flow techniques, allows for the rapid generation of compound libraries with minimal reagent consumption. Applying this methodology to this compound could enable high-throughput screening of various reaction conditions, catalysts, and substrates to quickly identify optimal pathways for generating new derivative classes. The integration of machine learning algorithms with these automated systems can further enhance efficiency by predicting reaction outcomes and guiding experimental design, creating a self-optimizing synthesis process. nih.gov

TechnologyAdvantageApplication for this compound
Continuous Flow SynthesisEnhanced safety, precise control, scalabilityIn-situ generation of hazardous reagents for its synthesis; improved control over complex transformations. nih.gov
Automated Stopped-Flow ReactorsHigh-throughput screening, minimal reagent useRapid optimization of reaction conditions and synthesis of diverse derivative libraries.
Machine Learning IntegrationPredictive modeling, self-optimizationAccelerated discovery of new reactions and optimization of synthetic routes. nih.gov

Exploration of New Chemical Transformations and Derivative Classes

This compound is a key building block for a variety of more complex molecules. bldpharm.com Its bifunctional nature, with both nucleophilic and electrophilic sites, allows for a wide range of chemical transformations. bldpharm.com Future research should aim to expand this synthetic toolbox, leading to novel derivative classes with potential applications in medicinal chemistry and materials science.

One major area of potential is in the synthesis of heterocyclic compounds. β-Keto esters are well-known precursors to pyrazolones through condensation with hydrazine (B178648) derivatives. This reaction could be systematically explored with this compound and a variety of substituted hydrazines to create a library of novel cyclohexyl-substituted pyrazolones, which are a class of compounds known for their diverse biological activities.

The development of palladium-catalyzed chemistry opens up numerous possibilities for creating new derivatives that are not accessible through traditional methods. capes.gov.br For example, the palladium-catalyzed decarboxylative hydrogenolysis of allyl β-keto esters provides a method to obtain the corresponding ketone under neutral conditions at room temperature, which could be a mild way to synthesize cyclohexyl acetone (B3395972) from an appropriate precursor. capes.gov.br

Furthermore, exploring reactions that target the unique structural features of the molecule can lead to new derivative classes. Deoxofluorination using reagents like sulfur tetrafluoride (SF₄) on β-keto esters has been shown to produce β,β-difluorocarboxylic acids. Applying this transformation to this compound could yield ethyl 3-cyclohexyl-3,3-difluoropropanoate, a fluorinated building block that could be valuable in medicinal chemistry due to the unique properties conferred by fluorine atoms. Similarly, sigmatropic rearrangements, such as the youtube.comresearchgate.net-sigmatropic rearrangement of ylides generated from the reaction with diazo compounds, could be investigated to synthesize complex, heteroatom-containing derivatives. nih.gov

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational studies represent a largely untapped frontier for exploring its reactivity and potential biological applications.

Density Functional Theory (DFT) can be employed to model the reactivity of β-keto esters with high accuracy. researchgate.net Such calculations can elucidate reaction mechanisms, identify the most reactive sites within the molecule (e.g., the carbonyl carbons), and predict the energetic favorability of different reaction pathways. youtube.com For instance, a recent study used DFT to analyze the electrophilicity and local reactivity of a series of β-keto ester analogues, correlating these computational parameters with their observed antibacterial activity. Similar studies on this compound could predict its behavior with various nucleophiles and electrophiles, helping to design more effective synthetic strategies.

Beyond reactivity, computational methods are crucial for predicting potential biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to link structural features of a series of derivatives to their biological effects. nih.gov By synthesizing a small library of derivatives of this compound and testing their activity, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Furthermore, molecular docking and molecular dynamics simulations can predict how the molecule and its derivatives might interact with biological targets like enzymes or receptors. researchgate.net Researchers have used these techniques to study how β-keto esters can act as inhibitors of quorum sensing in bacteria by binding to specific proteins. researchgate.net Applying these methods to this compound could identify potential protein targets and predict binding affinities, opening up new avenues for its application in drug discovery. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties through computational servers is another key step in evaluating the drug-likeness of novel compounds derived from this scaffold. researchgate.net

Computational MethodApplicationPotential Insights for this compound
Density Functional Theory (DFT)Reaction mechanism analysis, reactivity predictionUnderstanding kinetic and thermodynamic control of reactions; guiding catalyst choice. researchgate.netyoutube.com
Molecular DockingPrediction of binding modes to biological targetsIdentification of potential protein targets for drug discovery. researchgate.net
Molecular Dynamics (MD)Simulation of molecule-protein interactions over timeAssessment of binding stability and conformational changes. researchgate.net
QSAR & ADME ModelingPrediction of biological activity and pharmacokinetic propertiesPrioritization of synthetic targets; evaluation of drug-likeness for new derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for ethyl 3-cyclohexyl-3-oxopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Claisen condensation between ethyl acetoacetate and cyclohexyl derivatives. For example, analogous methods involve reacting β-ketoesters with halogenated cyclohexane derivatives under basic conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or THF), temperature (40–80°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. Evidence from similar compounds (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) suggests that optimized conditions reduce side reactions like ester hydrolysis or ketone oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ester carbonyl (δ ~170 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (C10_{10}H16_{16}O3_3, exact mass 184.1099) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}) distinguish functional groups .

Q. How does the cyclohexyl group influence the compound’s reactivity in nucleophilic acyl substitution?

The cyclohexyl substituent introduces steric hindrance, slowing nucleophilic attack at the β-keto position. Comparative studies with phenyl analogs (e.g., ethyl 3-phenyl-3-oxopropanoate) show reduced reaction rates in ester hydrolysis or enolate formation due to the bulky cyclohexyl group. This steric effect can be mitigated using polar aprotic solvents like DMF to stabilize transition states .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in β-ketoester derivatization reactions?

Discrepancies in product distribution (e.g., ester vs. acid formation) arise from competing pathways:

  • Oxidative pathways : Use of strong oxidizing agents (e.g., KMnO4_4) converts the β-ketoester to a dicarboxylic acid, while milder conditions preserve the ester.
  • Solvent effects : Protic solvents (e.g., ethanol) favor keto-enol tautomerism, altering reaction outcomes. Systematic studies with controlled variables (e.g., pH, temperature) are critical to resolving contradictions .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. For example, the LUMO of the β-ketoester is localized at the ketone carbonyl, favoring nucleophilic attack at this site. Comparative analysis with substituents (e.g., electron-withdrawing groups) validates computational predictions against experimental results .

Q. What strategies optimize enzymatic catalysis for asymmetric modifications of this compound?

Engineered enzymes (e.g., cyclohexanone monooxygenase mutants) enable enantioselective Baeyer-Villiger oxidations. Directed evolution techniques, such as error-prone PCR, enhance enzyme activity and selectivity for chiral intermediates. Recent studies report up to 95% enantiomeric excess (ee) using tailored biocatalysts .

Methodological Best Practices

Q. How should researchers handle discrepancies in spectroscopic data for this compound?

  • Cross-validation : Use complementary techniques (e.g., 1^1H NMR with 13^{13}C DEPT) to resolve peak overlaps.
  • Reference standards : Compare with authenticated spectra (e.g., CAS 15971-92-3) to verify purity.
  • Dynamic light scattering (DLS) : Detect aggregation in solution-phase studies, which may distort spectral readings .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.